3-methoxy-N-phenylbenzamide

Medicinal Chemistry Kinase Inhibition Regioisomer Identification

3-Methoxy-N-phenylbenzamide (CAS 6833-23-4), also referred to as m-anisanilide or 3-methoxybenzanilide, is a synthetic N-phenylbenzamide derivative with a methoxy substituent at the meta-position of the benzoyl ring. It belongs to a broader class of benzamide compounds that have been investigated for poly(ADP-ribose) synthetase inhibition, alternative oxidase (AOX) inhibition, and anticancer activity.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 6833-23-4
Cat. No. B016823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-phenylbenzamide
CAS6833-23-4
SynonymsN-Phenyl-3-methoxybenzamide;  N-Phenyl-m-anisamide;  3-Methoxybenzanilide;  m-Anisanilide; 
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
InChIKeyOAAVWHUTJIJKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-phenylbenzamide (CAS 6833-23-4): N-Phenylbenzamide Derivative with Regiospecific Copper-Dependent Enzyme Inhibition for Oncology and Chemical Biology Research


3-Methoxy-N-phenylbenzamide (CAS 6833-23-4), also referred to as m-anisanilide or 3-methoxybenzanilide, is a synthetic N-phenylbenzamide derivative with a methoxy substituent at the meta-position of the benzoyl ring . It belongs to a broader class of benzamide compounds that have been investigated for poly(ADP-ribose) synthetase inhibition, alternative oxidase (AOX) inhibition, and anticancer activity [1]. Unlike the regioisomer N-(3-methoxyphenyl)benzamide (CAS 13031-49-7), which bears the methoxy group on the aniline ring, this compound features methoxy substitution on the benzoyl moiety .

Why 3-Methoxy-N-phenylbenzamide Cannot Be Replaced by Generic N-Phenylbenzamides: Regioisomeric and Substituent-Driven Functional Divergence


N-Phenylbenzamide derivatives exhibit pronounced structure-activity divergence based on the position and nature of ring substituents. The unsubstituted parent compound N-phenylbenzamide (CAS 93-98-1) serves primarily as a synthetic building block , while its methoxy-substituted analogs display distinct biological profiles. Critically, the regioisomeric pair—3-methoxy-N-phenylbenzamide (benzoyl-substituted) and N-(3-methoxyphenyl)benzamide (aniline-substituted)—are structurally distinct entities with different InChI keys, melting points (114–116 °C vs. 109–113 °C), and biological target engagement [1]. Furthermore, the ortho isomer 2-methoxy-N-phenylbenzamide (CAS 6833-21-2) is patented specifically as an agricultural fungicide [2], underscoring that substitution position, not merely the presence of a methoxy group, dictates application scope. Procurement substitution without regioisomeric verification risks introducing a compound with altered physicochemical properties, divergent biological activity, and incompatible regulatory status.

Quantitative Differentiation Evidence for 3-Methoxy-N-phenylbenzamide Against Closest Analogs


Regioisomeric Discrimination: Benzoyl-Substituted 3-Methoxy vs. Aniline-Substituted N-(3-Methoxyphenyl)benzamide — Physicochemical and Biological Divergence

3-Methoxy-N-phenylbenzamide (CAS 6833-23-4, InChIKey=OAAVWHUTJIJKOU-UHFFFAOYSA-N) and its regioisomer N-(3-methoxyphenyl)benzamide (CAS 13031-49-7, InChIKey=UCXCRDPOWBLPHN-UHFFFAOYSA-N) differ in methoxy attachment position—benzoyl ring versus aniline ring, respectively [1]. This structural difference yields distinct melting points: 114–116 °C for the target compound versus 109–113 °C for the regioisomer [1]. Functionally, the target compound is reported to exhibit kinase selectivity attributed to its regiospecificity, while the regioisomer N-(3-methoxyphenyl)benzamide has documented NLRP3 inflammasome inhibitory activity with an IC50 of 4.54 μM [2].

Medicinal Chemistry Kinase Inhibition Regioisomer Identification

Copper-Dependent Enzyme Inhibition: Unique Mechanism Among N-Phenylbenzamide Derivatives

3-Methoxy-N-phenylbenzamide is reported to bind copper and inhibit copper-dependent enzymes including DNA topoisomerase II, ribonucleotide reductase, RNA polymerase II, and DNA polymerases . By contrast, the unsubstituted N-phenylbenzamide (CAS 93-98-1) is not reported to engage copper-dependent enzyme pathways; it is primarily described as a compound skeleton with anti-hepatitis activity . The ortho isomer 2-methoxy-N-phenylbenzamide (CAS 6833-21-2) is patented for agricultural fungicide applications, targeting crop pathogenic bacteria rather than copper-dependent enzymes [1].

Cancer Biology Copper Chelation Topoisomerase Inhibition

Melting Point as a Quality and Identity Discriminator Among Methoxy-N-phenylbenzamide Isomers

Melting point provides a simple but definitive physicochemical discriminator among methoxy-substituted N-phenylbenzamide isomers. The target compound 3-methoxy-N-phenylbenzamide melts at 114–116 °C [1]. The unsubstituted parent N-phenylbenzamide melts at 161–163 °C . The regioisomer N-(3-methoxyphenyl)benzamide melts at 109–113 °C . The para isomer 4-methoxy-N-phenylbenzamide melts at approximately 155 °C . This approximately 40–50 °C spread across the isomer series enables unambiguous identity verification via melting point determination.

Analytical Chemistry Quality Control Compound Authentication

Regiospecific Synthetic Utility: 100% Regiospecific Condensation via Dilithio Derivative

The dilithio derivative of 3-methoxybenzanilide (3-methoxy-N-phenylbenzamide) undergoes condensation with a bicyclic ketoaldehyde to achieve a convergent, 100% regiospecific synthesis of (±)-decarbomethoxyaklavinone [1]. This regiospecificity is inherent to the 3-methoxy substitution pattern on the benzanilide scaffold and is not achievable with the unsubstituted benzanilide or the 2-methoxy or 4-methoxy isomers under equivalent conditions. The 100% regiospecific outcome eliminates isomeric byproducts that would otherwise require chromatographic separation.

Organic Synthesis Anthracyclinone Chemistry Regiospecific Methodology

Research and Industrial Application Scenarios for 3-Methoxy-N-phenylbenzamide (CAS 6833-23-4)


Oncology Research Programs Investigating Copper-Dependent Enzyme Inhibition

3-Methoxy-N-phenylbenzamide is suited for cancer biology studies focused on copper-dependent enzyme targets (DNA topoisomerase II, ribonucleotide reductase, RNA polymerase II, DNA polymerases) . Its reported selectivity for kinases over other protein types, attributed to its regiospecificity, makes it a candidate for profiling experiments where kinase-targeted benzamide scaffolds are being evaluated against copper-dependent enzyme panels .

Chemical Biology Studies Requiring Verified Regioisomeric Identity for Target Engagement Correlation

The distinct InChI key (OAAVWHUTJIJKOU-UHFFFAOYSA-N) and melting point (114–116 °C) of 3-methoxy-N-phenylbenzamide provide unambiguous identity verification criteria [1]. This is critical for structure-activity relationship (SAR) studies where biological activity must be correctly assigned to the benzoyl-substituted regioisomer rather than the aniline-substituted isomer (N-(3-methoxyphenyl)benzamide, CAS 13031-49-7, melting point 109–113 °C, NLRP3 IC50 = 4.54 μM) [2].

Synthetic Methodology Development Leveraging Regiospecific Benzanilide Chemistry

The demonstrated 100% regiospecific condensation of the dilithio derivative of 3-methoxybenzanilide with bicyclic ketoaldehydes provides a platform for anthracyclinone analog synthesis [3]. Research groups developing regiospecific benzanilide coupling methodologies can use this compound as a validated starting material, with the 3-methoxy substitution pattern enabling regiochemical control not available from 2-methoxy or 4-methoxy isomers.

Alternative Oxidase (AOX) Inhibitor Screening Programs

N-Phenylbenzamide derivatives, including 3-methoxy-substituted variants, have been evaluated as alternative oxidase (AOX) inhibitors against the fungal pathogen Moniliophthora perniciosa in a library of 117 compounds [4]. This compound can serve as a reference standard within AOX inhibitor screening cascades, where the 3-methoxy substitution represents a specific pharmacophoric point within the N-phenylbenzamide chemical space.

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